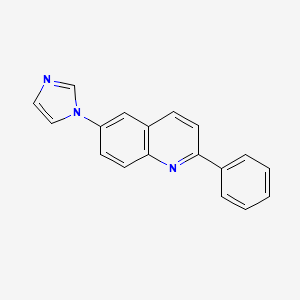
6-(1H-imidazol-1-yl)-2-phenylQuinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-imidazol-1-yl)-2-phenylQuinoline is a heterocyclic compound that features both imidazole and quinoline moieties Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-2-phenylQuinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylquinoline with an imidazole derivative. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-2-phenylQuinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives .
Scientific Research Applications
6-(1H-imidazol-1-yl)-2-phenylQuinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylQuinoline involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and receptors, inhibiting their activity. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity.
1H-imidazole-2-ylquinoline: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
6-(1H-imidazol-1-yl)-2-phenylQuinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1004997-74-3 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-phenylquinoline |
InChI |
InChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H |
InChI Key |
CSWOPCDIPJCESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















